2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS2/c1-13-3-4-14(2)15(11-13)12-27-21-23-18-9-10-26-19(18)20(25)24(21)17-7-5-16(22)6-8-17/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXGHIJVQNBUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid.
Attachment of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Substituent Impact on Lipophilicity :
- The 2,5-dimethylphenyl group in the target compound increases lipophilicity compared to simpler aryl substituents (e.g., 4-methylphenyl in Q1/20), which may improve blood-brain barrier penetration .
- 4-Fluorophenyl provides a balance between electronic effects and metabolic resistance, contrasting with the electron-deficient 4-nitrophenyl in , which may limit cellular uptake due to high polarity.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to BE51682 (), involving cyclization of thiophene precursors with substituted benzyl thiols. Yields for such reactions typically range from 60–82% under mild conditions .
Biological Relevance: While direct activity data for the target compound are unavailable, structurally related analogs (e.g., Q/4 and Q2/24 in ) inhibit matrix metalloproteinases (MMPs) via thienopyrimidinone scaffold interactions. The 4-fluorophenyl group in the target compound may enhance target binding compared to non-fluorinated derivatives .
Thermal Stability :
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activity, particularly as an antitumor agent and enzyme inhibitor. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with specific substituents that may influence its biological activity. The presence of the (2,5-dimethylphenyl)methyl and (4-fluorophenyl) groups suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted the compound's activity against various cancer cell lines and its potential as an enzyme inhibitor.
Antitumor Activity
-
Inhibition of Cancer Cell Proliferation :
- The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including SU-DHL-6 and K562. It demonstrated significant activity with IC50 values indicating effective inhibition of cell growth (e.g., IC50 = 0.55 μM against SU-DHL-6) .
- Morphological changes in lymphoma cells were observed upon treatment, indicating the compound's ability to induce apoptosis in a concentration-dependent manner .
- Selectivity and Toxicity :
Enzyme Inhibition
- Inhibition of 17β-Hydroxysteroid Dehydrogenases :
- A series of thieno[3,2-d]pyrimidinones were synthesized and tested for their ability to inhibit 17β-HSD2 and 17β-HSD1 enzymes. The compound showed moderate inhibition levels with specific percentages reported (e.g., 36% inhibition at 1 µM) .
- The structural characteristics of the compound play a crucial role in its binding affinity to the enzyme active sites, indicating that modifications can enhance or reduce activity .
Structure-Activity Relationship (SAR)
Preliminary SAR studies suggest that modifications to the P1 moiety (such as using piperidine-2,6-dione) and the P5 moiety (like benzyl-linked morpholine) can significantly improve antitumor activities . These findings emphasize the importance of structural optimization in developing more potent derivatives.
Case Studies
Several case studies have been documented regarding the biological evaluation of similar thieno[3,2-d]pyrimidine derivatives:
| Compound | Cell Line Tested | IC50 (μM) | Toxicity (CC50 μM) | Notes |
|---|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 | Induces apoptosis |
| 3b | Various | 36% @ 1 µM | Not specified | Moderate inhibitor of 17β-HSD2 |
| 3d | Various | 25% @ 1 µM | Not specified | Similar structure to 3b , differing substituents |
Q & A
Q. How to design multi-omics studies to map the compound’s mechanism of action?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Proteomics : Use SILAC labeling to quantify target protein expression changes .
- Metabolomics : Apply NMR-based profiling to track metabolic shifts (e.g., ATP/ADP ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
